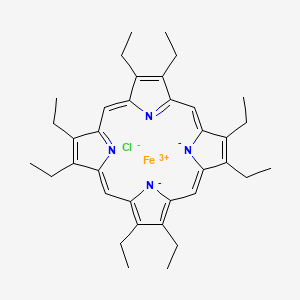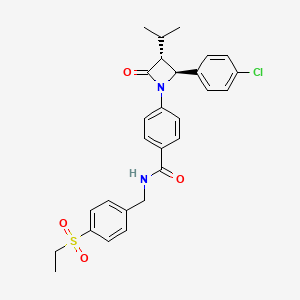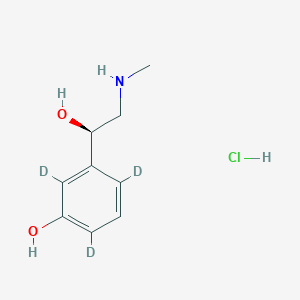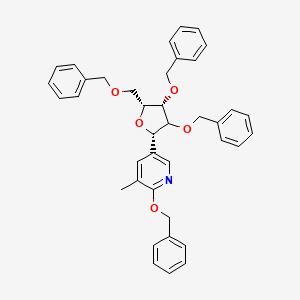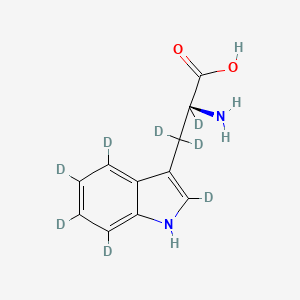
L-Tryptophan-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophan-d8 is a deuterium-labeled form of L-Tryptophan, an essential amino acid. Deuterium is a stable isotope of hydrogen, and in this compound, eight hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stability and ability to be distinguished from non-labeled L-Tryptophan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Tryptophan-d8 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the incorporation of deuterium into the L-Tryptophan molecule. This can be achieved by using deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve high temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce L-Tryptophan, which is then subjected to deuterium exchange reactions to obtain this compound. This method is preferred due to its cost-effectiveness and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophan-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as indole-3-acetaldehyde and indole-3-acetic acid.
Reduction: Reduction reactions can convert this compound into compounds like tryptamine.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as high temperatures and pressures.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Tryptamine.
Substitution: Various indole derivatives.
Applications De Recherche Scientifique
L-Tryptophan-d8 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of L-Tryptophan metabolism.
Biology: Helps in studying protein synthesis and the role of L-Tryptophan in various biological processes.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs containing L-Tryptophan.
Industry: Employed in the production of deuterium-labeled compounds for research and development purposes.
Mécanisme D'action
L-Tryptophan-d8 exerts its effects by participating in the same metabolic pathways as non-labeled L-Tryptophan. It serves as a precursor for the synthesis of serotonin, melatonin, and niacin. The incorporation of deuterium does not significantly alter its biological activity but allows for precise tracking in metabolic studies. The primary molecular targets include tryptophan hydroxylase, which converts L-Tryptophan to 5-hydroxytryptophan, and subsequent enzymes involved in serotonin and melatonin synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophan: The non-labeled form of L-Tryptophan.
L-Tryptophan-d5: A partially deuterated form with five deuterium atoms.
L-Tryptophan-d3: Another partially deuterated form with three deuterium atoms.
Uniqueness
L-Tryptophan-d8 is unique due to its complete deuteration, which provides higher stability and allows for more accurate tracing in metabolic studies compared to partially deuterated forms. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
(2S)-2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D |
Clé InChI |
QIVBCDIJIAJPQS-CIATZEAISA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



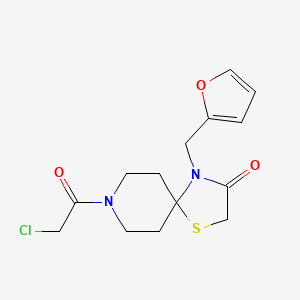
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
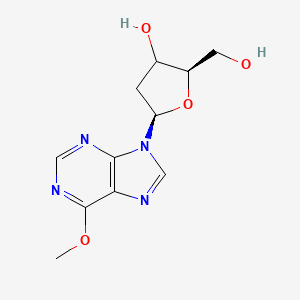
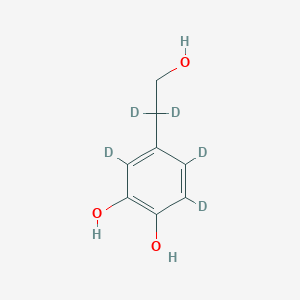


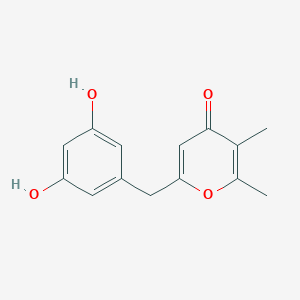
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

